N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide is a piperidine-based acetamide derivative characterized by a chloroacetyl group attached to the piperidine ring and an acetamide moiety linked via a methylene bridge. This compound is part of a broader class of chloroacetamides, which are frequently explored for their bioactivity, including antimicrobial, anticancer, and insecticidal properties . Its synthesis typically involves reacting chloroacetyl chloride with amines or intermediates derived from piperidine scaffolds, as observed in analogous compounds .
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12-7-9-4-2-3-5-13(9)10(15)6-11/h9H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCVCBDJGXMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine, chloroacetyl chloride, acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Piperidine is first reacted with chloroacetyl chloride in the presence of triethylamine to form the intermediate N-(2-chloroacetyl)piperidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Reactions: Formation of N-substituted piperidine derivatives.
Reduction Reactions: Formation of alcohol or amine derivatives.
Oxidation Reactions: Formation of N-oxide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide serves as a significant building block in the synthesis of various pharmacologically active compounds. Its applications include:
- Synthesis of Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells. For example, compounds derived from similar piperidine structures have shown enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .
- Inhibition of Kinases : Preliminary studies suggest that this compound can act as an inhibitor for certain kinases involved in cell signaling pathways, which are crucial in cancer treatment and other diseases characterized by abnormal cell growth.
Biological Studies
The compound's biological activities are under extensive investigation:
- Antimicrobial Activity : The chloroacetyl group may enhance the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents.
- Inflammation Modulation : Studies have explored its potential to modulate inflammatory responses, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
Industrial Applications
Beyond medicinal chemistry, this compound has potential uses in industrial applications:
- Chemical Synthesis : The compound can participate in nucleophilic substitution reactions, making it valuable for synthesizing other chemical entities. Its ability to react with nucleophiles such as amines or alcohols allows for the creation of diverse derivatives.
- Material Development : The unique structural features may enable its use in developing new materials or chemical processes, particularly where specific reactivity or binding characteristics are desired.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its piperidine core and substitution pattern. Below is a comparison with key analogues:
Key Differences in Bioactivity
- Antimicrobial Activity : Simple 2-chloro-N-arylacetamides (e.g., N-(p-tolyl) derivatives) exhibit broad-spectrum antimicrobial activity, attributed to the chloroacetyl group’s electrophilic reactivity . The piperidine-containing analogue may enhance membrane permeability due to its lipophilic piperidine ring .
- Insecticidal Potential: The pyrazole-containing analogue () shows insecticidal activity linked to its structural similarity to Fipronil, a known GABA receptor antagonist. The absence of a pyrazole ring in the target compound likely limits this specific activity .
- Anticancer Applications : Hydrazine and pyrimidine-linked chloroacetamides (e.g., Khazir et al., 2020) demonstrate anticancer activity via alkylation of DNA or proteins. The piperidine core in the target compound could modulate solubility and target affinity .
Physicochemical Properties
- Stability : Chloroacetyl groups are prone to hydrolysis, but piperidine’s steric bulk may stabilize the compound compared to simpler analogues .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a chloroacetyl group and an acetamide functional group. These structural elements contribute to its reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen, known for its ability to interact with various receptors. |
| Chloroacetyl Group | An electrophilic moiety that can form covalent bonds with nucleophiles in proteins, influencing enzyme activity. |
| Acetamide Group | Enhances solubility and stability of the compound, potentially improving pharmacokinetic properties. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Mycobacterium tuberculosis : A high-throughput screening identified multiple compounds with significant inhibitory effects against this bacterium, suggesting potential applications in treating tuberculosis .
- Gram-positive and Gram-negative Bacteria : The compound has demonstrated varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both types of bacteria.
Anticancer Activity
This compound has been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further development as an anticancer agent .
Cytotoxicity Studies
Cytotoxicity assessments against HepG2 cells (a liver cancer cell line) have shown that compounds similar to this compound exhibit varying levels of cytotoxic effects, which are crucial for evaluating their therapeutic potential .
Study 1: Antimicrobial Screening
In a comprehensive study involving a library of compounds, this compound was tested for its ability to inhibit the growth of Mycobacterium tuberculosis. The results indicated a significant percentage inhibition at concentrations below 20 µM, highlighting its potential as an effective antimicrobial agent .
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms revealed that derivatives of this compound could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin. This suggests that modifications to the compound's structure could enhance its efficacy against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
